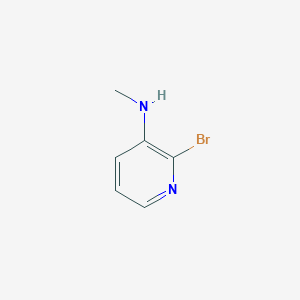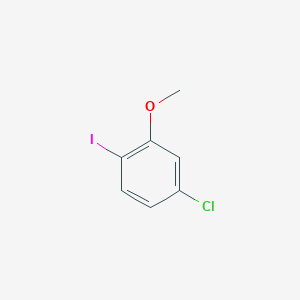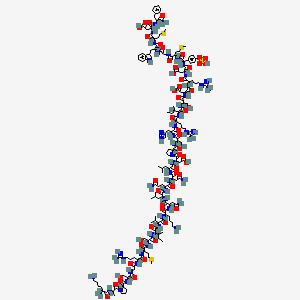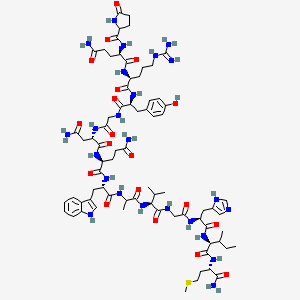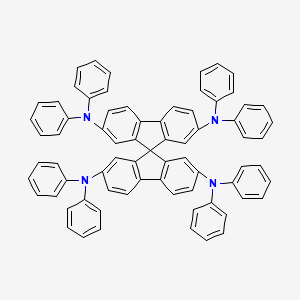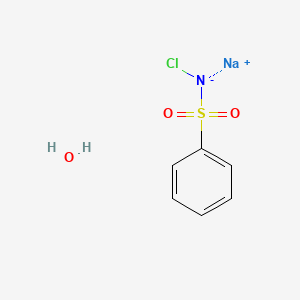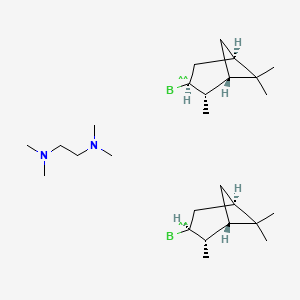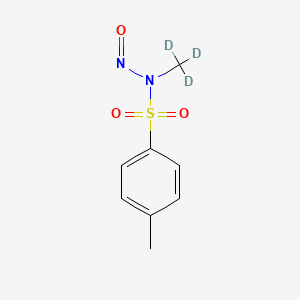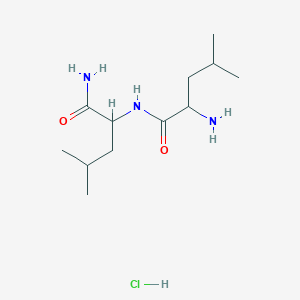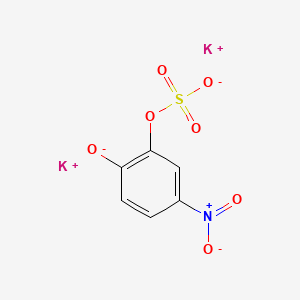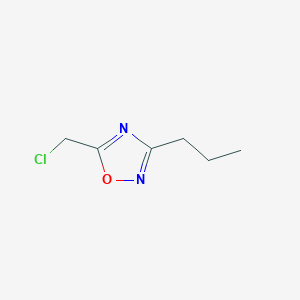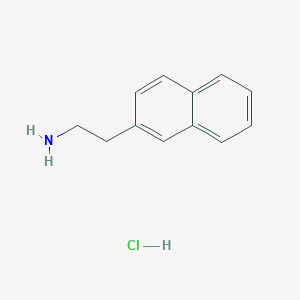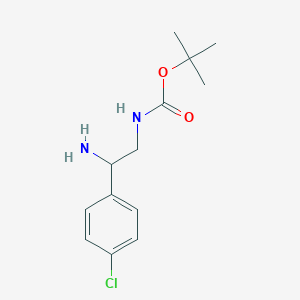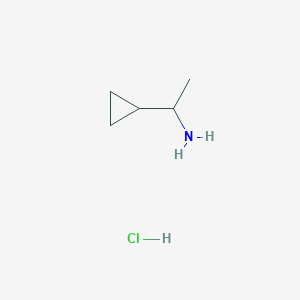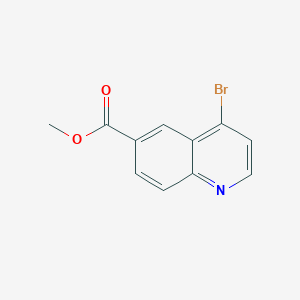
Methyl 4-bromoquinoline-6-carboxylate
Übersicht
Beschreibung
Methyl 4-bromoquinoline-6-carboxylate is a chemical compound with the empirical formula C11H8BrNO2 and a molecular weight of 266.09 . It is also known as 4-Bromo-6-quinolinecarboxylic acid methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 4-bromoquinoline-6-carboxylate can be represented by the SMILES stringCOC(=O)c1ccc2nccc(Br)c2c1 . The InChI representation is 1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 . Physical And Chemical Properties Analysis
Methyl 4-bromoquinoline-6-carboxylate is a solid substance . It has a melting point of 145-150 °C . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Fluorescent Brightening Agents
Methyl 4-bromoquinoline-6-carboxylate and its derivatives have been studied for their potential use as fluorescent brightening agents. For instance, the condensation of 5-bromoisatin with aryl methyl ketones produced 2-aryl-6-bromoquinolines, which were explored for their brightening properties (Rangnekar & Shenoy, 1987).
Synthesis of Quinolone Analogs
Research has been conducted on the synthesis of novel quinolone analogs using compounds related to methyl 4-bromoquinoline-6-carboxylate. These quinolone analogs have shown potential in various applications, including pharmaceuticals (Kurasawa et al., 2014).
Knorr Synthesis Exploration
The compound has been utilized in the exploration of the Knorr synthesis process. This involves condensation and cyclization reactions that are key in the preparation of various quinoline derivatives, which have significant applications in chemistry and pharmacology (Wlodarczyk et al., 2011).
Photolabile Protecting Group
A derivative of methyl 4-bromoquinoline-6-carboxylate, namely brominated hydroxyquinoline, has been synthesized and studiedas a photolabile protecting group for carboxylic acids. This compound demonstrates greater efficiency and sensitivity for multiphoton-induced photolysis, making it useful in biological contexts (Fedoryak & Dore, 2002).
Mesomeric Betaines as Fluorescent Dipoles
Research on mesomeric betaines constructed of quinolinium cations and carboxylate anions, starting from 3-ethynylquinoline, has been conducted. These compounds exhibit fluorescence, indicating potential application in optical and electronic devices (Smeyanov et al., 2017).
Intermediate in Biologically Active Compound Synthesis
The synthesis of bromo-4-iodoquinoline, a key intermediate for creating biologically active compounds, has been achieved starting from methyl 4-bromoquinoline-6-carboxylate and related compounds. This process involves multiple steps including cyclization and substitution reactions, demonstrating the compound's importance in pharmaceutical synthesis (Wang et al., 2015).
Structural Studies
The structures of tautomeric derivatives of methyl 4-bromoquinoline-6-carboxylate were studied using spectroscopic and computational techniques. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Mphahlele et al., 2002).
Marine Drug Synthesis
Studies on the synthesis of marine drugs have utilized derivatives of methyl 4-bromoquinoline-6-carboxylate. These studies aim to explore the structural-activity relationship of antitumor antibiotics and other marine-derived natural products (Li et al., 2013).
Safety And Hazards
Methyl 4-bromoquinoline-6-carboxylate is classified under Acute toxicity, Oral (Category 4), H302 according to the GHS classification . The hazard statement is H302: Harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and disposing of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
methyl 4-bromoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWWLOBDCESBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583004 | |
| Record name | Methyl 4-bromoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromoquinoline-6-carboxylate | |
CAS RN |
219763-85-6 | |
| Record name | Methyl 4-bromoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 219763-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

